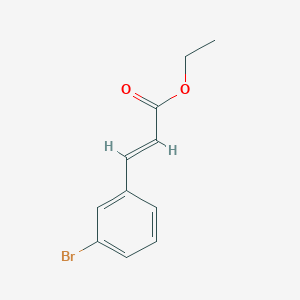

Ethyl 3-(3-bromophenyl)acrylate

Übersicht

Beschreibung

Ethyl 3-(3-bromophenyl)acrylate is an organic compound characterized by its molecular structure, which includes an ethyl group attached to an acrylate moiety and a bromophenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Knoevenagel Condensation: This method involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds under mild conditions, typically at room temperature.

Grignard Reaction: Another approach is the reaction of 3-bromobenzaldehyde with ethyl magnesium bromide followed by the addition of carbon dioxide and subsequent esterification.

Industrial Production Methods: Industrial production of this compound often involves large-scale Knoevenagel condensation reactions, optimized for efficiency and yield. The process is typically carried out in continuous flow reactors to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and ketones.

Reduction: Reduction reactions can convert the acrylate group to an aldehyde or alcohol.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by palladium catalysts.

Major Products Formed:

Oxidation: 3-(3-bromophenyl)acrylic acid, 3-(3-bromophenyl)acrolein.

Reduction: 3-(3-bromophenyl)ethanol, 3-(3-bromophenyl)aldehyde.

Substitution: 3-(3-aminophenyl)acrylate, 3-(3-hydroxyphenyl)acrylate.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 3-(3-bromophenyl)acrylate serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in reactions such as:

- Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds to form α,β-unsaturated carbonyl compounds. This compound can be synthesized via this method using 3-bromobenzaldehyde and ethyl cyanoacetate, facilitated by basic conditions.

- Grignard Reactions: The compound can also participate in Grignard reactions where it reacts with Grignard reagents to form alcohols or other derivatives, showcasing its utility in synthesizing alcohols and other functionalized compounds.

Biological Applications

Enzyme Inhibitors and Receptor Studies

In biological research, this compound is investigated for its potential as an enzyme inhibitor or a modulator of receptor activity. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

- Mechanism of Action: The compound may exert its effects by binding to enzymes or receptors, thereby altering biological pathways. Understanding these interactions is essential for evaluating its therapeutic potential .

Materials Science

Polymer Production

The compound is utilized in the production of polymers with tailored properties. Its acrylate functionality allows for polymerization processes that yield materials with specific mechanical and chemical properties.

- Applications in Coatings and Adhesives: The incorporation of this compound into polymer formulations can enhance the performance characteristics of coatings and adhesives, making them more durable and effective.

Case Studies

Case Study: Synthesis and Application in Drug Discovery

In a study exploring the synthesis of Rauhut-Currier-type esters, this compound was synthesized via Knoevenagel condensation and subsequently evaluated for its inhibitory effects on specific enzymes. The results indicated promising activity that warrants further investigation into its potential as a therapeutic agent .

Case Study: Polymerization Techniques

Research has demonstrated that incorporating this compound into polymer matrices enhances their mechanical properties. This has implications for developing advanced materials used in coatings and adhesives, showcasing its industrial relevance .

Wirkmechanismus

The mechanism by which Ethyl 3-(3-bromophenyl)acrylate exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(3-chlorophenyl)acrylate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 3-(3-fluorophenyl)acrylate: Similar structure but with a fluorine atom instead of bromine.

Ethyl 3-(3-iodophenyl)acrylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: Ethyl 3-(3-bromophenyl)acrylate is unique due to the presence of the bromine atom, which imparts different chemical reactivity and physical properties compared to its chloro-, fluoro-, and iodo- analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Ethyl 3-(3-bromophenyl)acrylate (C11H11BrO2) is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, structural characteristics, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

This compound is typically synthesized through the Knoevenagel condensation reaction , which involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The compound appears as a white crystalline solid at room temperature and is characterized by techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Structural Formula

The structural formula of this compound can be represented as follows:

Biological Activity

Research has indicated that this compound exhibits notable biological activities, particularly in cancer research. Here are some key findings regarding its biological activity:

- Anticancer Potential : Studies suggest that this compound may act as an anti-cancer agent, with derivatives showing cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological exploration .

- Mechanism of Action : Investigations into its mechanism of action indicate that this compound may induce apoptosis in cancer cells through specific signaling pathways. This suggests a potential role in therapeutic applications aimed at cancer treatment .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(4-bromophenyl)acrylate | Para-bromo substitution | Potentially different biological activity profile |

| Ethyl 2-cyano-3-(2-nitrophenyl)acrylate | Contains a nitrophenyl group | Exhibits different reactivity due to electron-withdrawing nitro group |

| Ethyl (E)-2-cyano-3-(bromophenyl)acrylate | Contains cyano group | Offers different synthetic pathways and biological activities |

Case Study 1: Cytotoxic Effects

In a study examining the cytotoxic effects of this compound on various cancer cell lines, researchers found significant inhibition of cell proliferation. The compound demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines, indicating its potential as a lead compound for further drug development.

Case Study 2: Apoptosis Induction

Another investigation focused on the apoptotic mechanisms induced by this compound. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound. This suggests that this compound may trigger apoptosis through mitochondrial pathways, warranting further exploration into its therapeutic applications .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

The bromide substituent enables palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives:

Reaction Scheme:

Ethyl 3-(3-bromophenyl)acrylate + Phenylboronic acid → Ethyl 3-(biphenyl-3-yl)acrylate

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (1M) |

| Solvent | Toluene/ethanol (10:1) |

| Conditions | Reflux under argon |

| Yield | 71–80% after saponification to carboxylic acid |

Post-Reaction Modification:

Heck Reaction

The acrylate moiety participates in Heck coupling with aryl halides to extend conjugation:

Reaction Scheme:

this compound + Aryl iodide → Ethyl 3-(3-arylphenyl)acrylate

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | Triethylamine |

| Solvent | Acetonitrile |

| Conditions | 100°C for 12 hours |

| Yield | Not explicitly reported; product confirmed via GC/MS |

Nucleophilic Amination

The α,β-unsaturated ester undergoes conjugate addition with amines to form cinnamamide derivatives:

Reaction Scheme:

this compound + Ethylamine → 3-Bromo-N-ethylcinnamamide

| Parameter | Details |

|---|---|

| Conditions | Reflux in MeOH with NaOMe |

| Workup | Acidification with HCl, recrystallization from EtOH/H₂O |

| Product | White solid (m.p. 89–90°C) |

Key Data:

Saponification to Carboxylic Acid

The ester group is hydrolyzed under basic conditions:

Reaction Scheme:

this compound → 3-(3-Bromophenyl)acrylic acid

| Parameter | Details |

|---|---|

| Base | NaOH (1N) or KOH |

| Solvent | Methanol/water |

| Conditions | Reflux for 4–12 hours |

| Yield | 75–89% |

Application:

Eigenschaften

IUPAC Name |

ethyl (E)-3-(3-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSAFCYKWMNVMZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.